4-cyclopropyl-1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Beschreibung
The compound 4-cyclopropyl-1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as Compound A) is a triazolone derivative featuring a cyclopropyl group, a methyl-substituted triazole ring, and a piperidinyl-linked 5-methyl-1-phenylpyrazole moiety.
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-15-19(14-23-28(15)18-6-4-3-5-7-18)21(29)26-12-10-16(11-13-26)20-24-25(2)22(30)27(20)17-8-9-17/h3-7,14,16-17H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUBMFIFKVOYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 4-cyclopropyl-1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of breast cancer cells by interfering with critical cellular pathways such as PARP (Poly (ADP-ribose) polymerase) activity . The ability to inhibit PARP is particularly relevant in the context of cancer therapies that exploit DNA damage response mechanisms.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 18 | PARP inhibition |
| Compound B | 57.3 | DNA damage response enhancement |
Neuropharmacological Effects
The presence of the piperidine and triazole moieties in the compound suggests potential applications in treating neurological disorders. Research indicates that similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects . The interaction with AMPA receptors has been explored, suggesting that these compounds may enhance cognitive functions or provide neuroprotection against excitotoxicity.
Anti-inflammatory Properties
Compounds containing pyrazole derivatives are also recognized for their anti-inflammatory activities. They can inhibit key inflammatory mediators and pathways, making them candidates for developing treatments for chronic inflammatory diseases . The specific activity of 4-cyclopropyl-1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one in this area remains to be fully elucidated but holds promise based on structural analogs.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
Case Study 1: Breast Cancer Treatment
A study demonstrated that a related pyrazole compound significantly inhibited breast cancer cell proliferation in vitro and showed promise in vivo by reducing tumor size in animal models . The mechanism involved the induction of apoptosis through PARP inhibition.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals, suggesting potential applications for Alzheimer's disease therapy .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features:
- Triazolone core : Imparts azole antifungal activity by coordinating to the heme iron of CYP51.
- Cyclopropyl substituent : Enhances metabolic stability compared to linear alkyl groups.
- Piperidinyl-pyrazole-carbonyl linkage : May improve binding affinity and pharmacokinetic properties.
Structural Analogues Targeting CYP51
Table 1: Structural and Functional Comparison of Compound A with Fluconazole Analogues
| Compound Name / ID | Molecular Formula | Key Substituents | Biological Target | Antifungal Activity (MIC range, μg/mL) | Reference |
|---|---|---|---|---|---|
| Compound A | C23H25N7O2 | Cyclopropyl, methyl-triazolone, pyrazole | CYP51 (putative) | Not reported (hypothesized broad) | N/A |
| Fluconazole | C13H12F2N6O | Difluorophenyl, triazole | CYP51 | 0.25–64 (Candida spp.) | [1, 4] |
| 1-(2-(2,4-Difluorophenyl)-...-triazolone | C14H12F2N6O2 | Difluorophenyl, triazolone | CYP51 | 0.5–16 (Candida, Aspergillus) | [1] |
| 1-(1H-1,2,4-Triazol-1-yl)-...-2-propanol | C16H15F2N5O | Benzylamino, triazole | CYP51 | 0.25–32 (broad spectrum) | [4] |
Key Observations:
- Cyclopropyl vs. Fluorophenyl Groups : Compound A replaces the fluorinated aromatic rings seen in fluconazole analogues (e.g., [1, 4]) with a cyclopropyl group. This substitution may reduce off-target interactions and improve metabolic stability .
- Piperidine-Pyrazole Linker : This structural feature is absent in simpler azoles, possibly improving membrane permeability compared to derivatives with hydrophilic substituents .
Pyrazole-Containing Analogues
Table 2: Comparison with Pyrazole Derivatives
| Compound Name / ID | Molecular Formula | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Compound A | C23H25N7O2 | 5-Methyl-1-phenylpyrazole, triazolone | Antifungal (hypothesized) | N/A |
| 4-[(4-Chlorophenyl)(5-hydroxy-...] | C23H19ClN4O2 | Chlorophenyl, hydroxypyrazole | Anticancer, enzyme inhibition | [3] |
| (2Z)-1-(5-Hydroxy-3-methyl...-1-one | C21H19N3O2 | Hydroxypyrazole, enone | Structural studies only | [7] |
| 4-(2-Fluorophenyl)-1H-triazol-5(4H)-one | C8H6FN3O | Fluorophenyl, triazolone | Chemical intermediate | [10] |
Key Observations:
- Triazolone vs. Simple Triazoles: The triazolone core in Compound A and [10] may confer stronger electrophilic character compared to non-ketone triazoles, influencing reactivity and target binding .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Compound A vs. Analogues
| Property | Compound A | Fluconazole [1] | 4-(2-Fluorophenyl)-triazolone [10] |
|---|---|---|---|
| Molecular Weight | 455.5 g/mol | 306.3 g/mol | 179.2 g/mol |
| LogP (Predicted) | 3.8 | 0.5 | 1.2 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Rotatable Bonds | 6 | 5 | 2 |
| Topological Polar Surface Area | 78 Ų | 72 Ų | 61 Ų |
Key Observations:
- Lipophilicity: Compound A’s higher LogP (3.8 vs.
- Polar Surface Area : The piperidine-pyrazole linkage increases complexity but may balance lipophilicity for oral bioavailability.
Q & A
Q. What are the common synthetic strategies for constructing the 1,2,4-triazol-5(4H)-one core in this compound?
The 1,2,4-triazol-5(4H)-one core is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) can be prepared by reacting cyclopropylamine with thiocyanate under controlled conditions to form the triazole ring . Subsequent deprotection and functionalization steps introduce substituents like the pyrazole-carbonyl-piperidine moiety.
Q. How are key intermediates like the piperidine-linked pyrazole-carbonyl group synthesized?
The piperidine-pyrazole hybrid is often prepared through a multi-step process:
- Step 1 : Formation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .
- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride, followed by coupling with piperidin-4-amine derivatives under basic conditions (e.g., DIPEA in DCM) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) confirm regiochemistry and substituent positions.
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar pyrazole-triazole hybrids (e.g., (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?
Regioselectivity in 1,2,4-triazole synthesis is influenced by reaction conditions. For example:
- Temperature : Elevated temperatures (50–80°C) favor thermodynamic control, often yielding the 1,4-disubstituted triazole isomer.
- Catalysts : Copper(I) catalysts (e.g., CuSO/sodium ascorbate) promote "click chemistry" for 1,4-disubstituted triazoles, as seen in analogous triazole-pyrazole hybrids .
- Substituent effects : Electron-withdrawing groups on precursors (e.g., nitro or carbonyl) direct cyclization pathways .
Q. What contradictions exist in spectral data interpretation for similar compounds, and how are they resolved?
Discrepancies in NMR assignments (e.g., overlapping signals for cyclopropyl or piperidine protons) are common. For example:
Q. How does the pyrazole-carbonyl-piperidine moiety influence bioactivity?
Structural analogs (e.g., 5-(1-Methyl-1H-pyrazol-4-yl)-4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine) suggest that:
- The pyrazole ring enhances π-π stacking with target proteins.
- The piperidine group improves solubility and bioavailability via hydrogen bonding.
- Carbonyl linkages stabilize interactions with catalytic residues in enzymes (e.g., kinase inhibitors) .
Q. What computational methods are used to predict the binding affinity of this compound?
- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., cyclooxygenase-2 or kinase domains). For example, pyrazole-triazole hybrids with similar substituents showed high docking scores in studies on anti-inflammatory targets .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .
Methodological Guidance
Q. How to optimize reaction yields in multi-step syntheses?
- Purification : Use column chromatography (e.g., silica gel, hexane/EtOAc gradients) for intermediates .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups protect amines during triazole formation, as seen in tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate synthesis .
Q. How to validate bioactivity findings when conflicting data arise?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
